![molecular formula C20H24BrN3O3 B13689741 (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine typically involves multi-step organic reactions. The starting materials might include a brominated pyridine derivative and a piperazine derivative. The reactions could involve:
Nucleophilic substitution: where the bromine atom is replaced by a piperazine moiety.
Protection and deprotection steps: to ensure selective reactions at specific sites.
Chiral resolution: to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: to increase reaction efficiency.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine can undergo various chemical reactions, including:
Oxidation: where the compound might be oxidized to introduce new functional groups.
Reduction: to remove certain functional groups or reduce double bonds.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: as a building block for more complex molecules.
Biology: for studying its effects on biological systems.
Medicine: as a potential therapeutic agent for various diseases.
Industry: in the development of new materials or chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: to inhibit or activate enzyme activity.
Modulating receptor activity: to alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine: the enantiomer of the compound.
Other piperazine derivatives: such as 1-benzylpiperazine or 1-(3-chlorophenyl)piperazine.
Uniqueness
(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C20H24BrN3O3 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
benzyl 4-[5-bromo-6-(1-methoxyethyl)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24BrN3O3/c1-15(26-2)19-18(21)12-17(13-22-19)23-8-10-24(11-9-23)20(25)27-14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3 |
InChI-Schlüssel |
GZAXUIABEACAHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


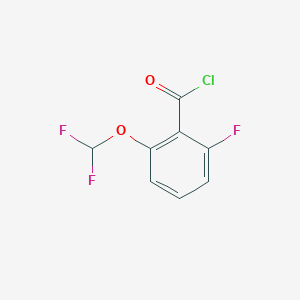
![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)

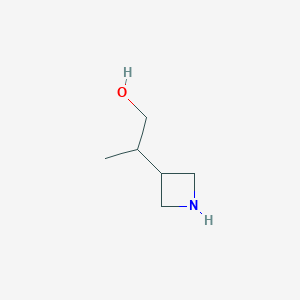
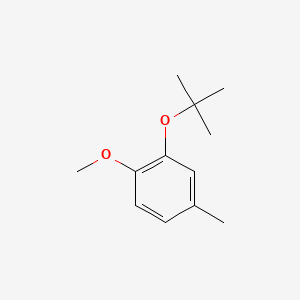
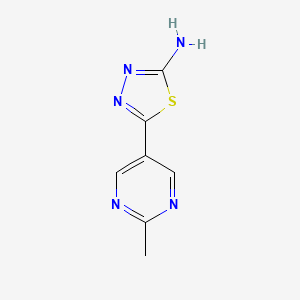

![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
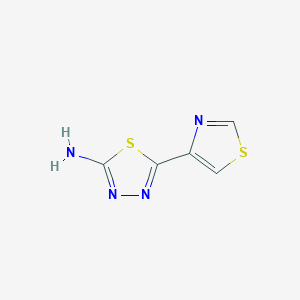
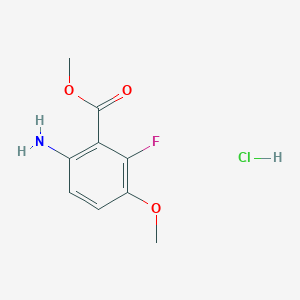



![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
